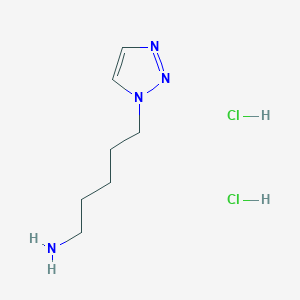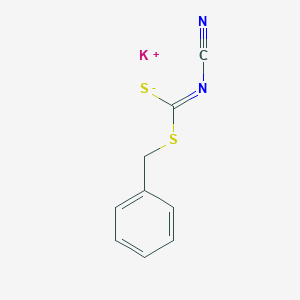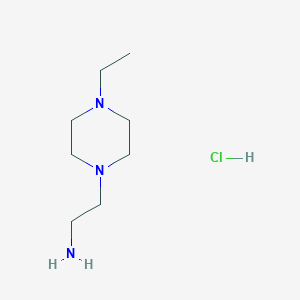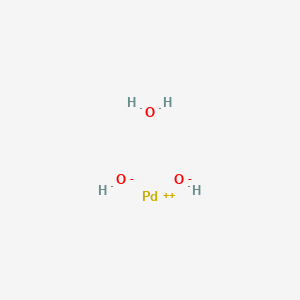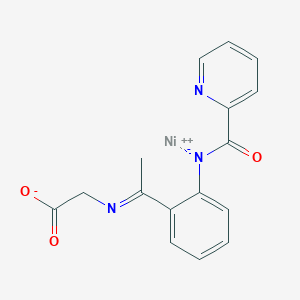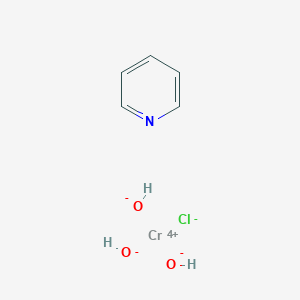
Chromium(4+);pyridine;chloride;trihydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Chromium(4+);pyridine;chloride;trihydroxide is a useful research compound. Its molecular formula is C5H8ClCrNO3 and its molecular weight is 217.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chromium(4+);pyridine;chloride;trihydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium(4+);pyridine;chloride;trihydroxide including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of Chromium(4+);pyridine;chloride;trihydroxide can be achieved through a series of chemical reactions involving the appropriate starting materials.
Starting Materials
Chromium(III) chloride, Pyridine, Sodium hydroxide, Hydrogen peroxide, Hydrochloric acid, Wate
Reaction
Step 1: Dissolve Chromium(III) chloride in water to form a solution., Step 2: Add pyridine to the solution and stir for several minutes., Step 3: Slowly add sodium hydroxide to the solution while stirring until the pH reaches 8-9., Step 4: Add hydrogen peroxide to the solution and stir for several minutes., Step 5: Adjust the pH to 7-8 using hydrochloric acid., Step 6: Allow the solution to stand for several hours to form Chromium(4+);pyridine;chloride;trihydroxide precipitate., Step 7: Filter the precipitate and wash with water to remove any impurities., Step 8: Dry the product under vacuum at room temperature.
Eigenschaften
IUPAC Name |
chromium(4+);pyridine;chloride;trihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH.Cr.3H2O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;3*1H2/q;;+4;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEXWAUPYJFKIQ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.[OH-].[OH-].[OH-].[Cl-].[Cr+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClCrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(4+);pyridine;chloride;trihydroxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

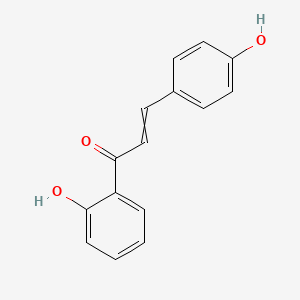
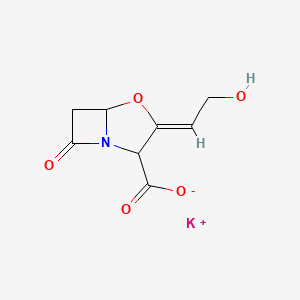
![(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8021015.png)
![6-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8021036.png)
![1',3'-Dihydrospiro[azetidine-3,2'-indene]](/img/structure/B8021039.png)
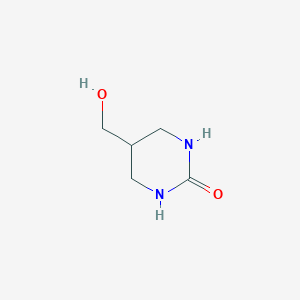
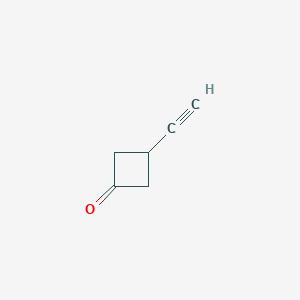
![[1-[2-(Methylamino)ethyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B8021052.png)
